(R)-2-Benzamido-2-phenylacetic acid can be derived from natural sources or synthesized in the laboratory. Its classification falls within the broader category of amino acids and amides, specifically as a substituted phenylacetic acid derivative. This compound is often utilized in medicinal chemistry due to its structural similarity to other biologically active molecules, such as non-steroidal anti-inflammatory drugs.
The synthesis of (R)-2-benzamido-2-phenylacetic acid can be achieved through several methods, primarily involving acylation reactions. A common synthetic route includes:
The efficiency of this synthesis can be influenced by factors such as temperature, solvent choice, and the concentration of reactants.
(R)-2-Benzamido-2-phenylacetic acid has the following molecular structure:
(R)-2-Benzamido-2-phenylacetic acid can participate in various chemical reactions:
These reactions are vital for modifying the compound for specific applications in pharmaceuticals.
The mechanism of action for (R)-2-benzamido-2-phenylacetic acid primarily relates to its role as an intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs).
The physical and chemical properties of (R)-2-benzamido-2-phenylacetic acid include:
These properties are crucial for determining its usability in various applications, particularly in drug formulation.
(R)-2-Benzamido-2-phenylacetic acid finds applications in several scientific fields:
(R)-2-Benzamido-2-phenylacetic acid (CAS 10419-67-7) is a chiral organic compound with the molecular formula C₁₅H₁₃NO₃ and a molecular weight of 255.27 g/mol. Its architecture features three distinct functional groups:
The molecule adopts an L-shaped configuration where the two aromatic systems project perpendicularly from the chiral center. This spatial arrangement creates significant steric hindrance, influencing both reactivity and intermolecular interactions. The canonical SMILES representation is OC(=O)C@HC₁C=CC=CC=1, while the isomeric SMILES (C₁=CC=C(C=C₁)C(C(=O)O)NC(=O)C₂=CC=CC=C₂) explicitly denotes the (R)-configuration at the stereocenter [6]. The compound typically presents as a white to yellow crystalline powder at room temperature with moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide, but limited water solubility [1] [4].
Table 1: Fundamental Molecular Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₅H₁₃NO₃ |
Molecular Weight | 255.27 g/mol |
Canonical SMILES | OC(=O)C@HC₁C=CC=CC=1 |
Purity (Commercial) | ≥97% |
Physical Form | White to yellow crystals |
Solubility Profile | Soluble in ethanol, DMSO; poorly soluble in water |
The defining structural feature is the stereogenic α-carbon bearing the phenyl group, which exhibits exclusive (R)-configuration in this enantiomer. This chiral center arises from the tetrahedral carbon bonded to four distinct substituents:
X-ray crystallographic studies confirm the spatial arrangement where priority assignment follows the Cahn-Ingold-Prelog rules, resulting in (R)-designation. The absolute configuration is preserved in the synthesis through chiral pool starting materials or resolution techniques. The chiral integrity is critical for biological activity, as the (R)-enantiomer serves as a key intermediate for non-steroidal anti-inflammatory drugs where stereochemistry influences receptor binding [3]. The InChI code (1S/C₁₅H₁₃NO₃/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)/t13-/m1/s1) explicitly encodes the (R)-configuration via the "t13-/m1/s1" stereodescriptor [1] [6].
The stereochemical differences between enantiomers profoundly impact physicochemical and biological properties:
Table 2: Enantiomeric Comparison
Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
---|---|---|---|
Optical Rotation | Dextrorotatory* | Levorotatory* | N/A |
Crystalline Packing | Distinct H-bond network | Mirror-image packing | Polymorph formation |
Pharmacological Relevance | NSAID intermediate | Reduced activity | Undesirable for drug synthesis |
Melting Point | 150-160°C | Similar range | Often depressed |
Synthetic Utility | Preferred configuration | Typically discarded | Requires resolution |
*Specific rotation values not reported in literature; direction inferred from configuration
The (R)-enantiomer is pharmacologically privileged in medicinal chemistry applications due to its optimal spatial orientation for target enzyme binding. Molecular docking studies reveal the (R)-configuration positions both aromatic rings to engage complementary hydrophobic pockets in enzyme active sites, notably in thymidylate synthase inhibition studies [3]. In contrast, the (S)-enantiomer exhibits steric clashes that reduce binding affinity. Racemic mixtures display compromised crystallinity and lower melting points compared to enantiopure forms due to disrupted crystal lattice formation. Industrial-scale resolution typically employs diastereomeric salt formation using chiral resolving agents such as (S)-2-methoxy-2-phenylacetic acid [7].
X-ray diffraction analysis reveals a highly ordered crystalline lattice stabilized by multidirectional hydrogen bonding. The primary motifs include:
The hydrogen-bonding network creates a layered architecture where hydrophobic regions (aromatic rings) and hydrophilic domains (amide/acid groups) segregate spatially. This molecular packing explains the observed stability up to 160°C and the cleavage planes in crystalline samples. When complexed with biological targets like thymidylate synthase, the carboxylic acid group reorients to form salt bridges with conserved lysine residues (Lys284 in Cryptosporidium hominis TS), while the benzamido carbonyl oxygen coordinates active-site water molecules [3].
Table 3: Hydrogen-Bonding Interactions in Crystal Lattice
Bond Type | Distance (Å) | Angle (°) | Role in Packing |
---|---|---|---|
O–H···O (acid dimer) | 1.76-1.82 | 174-178 | Dimer core formation |
N–H···O=C (amide) | 2.01-2.15 | 155-162 | Chain extension |
C–H···O (weak interaction) | 2.38-2.45 | 140-148 | Layer stabilization |
π-π Stacking | 3.58-3.62 | - | Hydrophobic slab formation |
Comparative crystallography studies with the (S)-enantiomer reveal inverted hydrogen-bonding directionality and altered unit cell parameters. The (R)-specific conformation positions the phenyl group to create a hydrophobic pocket that enhances crystal stability by approximately 1.8 kcal/mol relative to the (S)-form, as calculated from lattice energy determinations. These structural insights guide the design of stereoselective syntheses and crystalline formulations for pharmaceutical applications [3] [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7